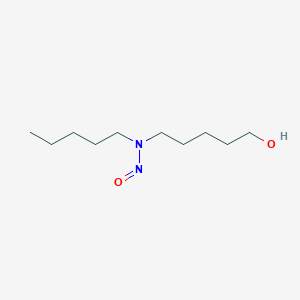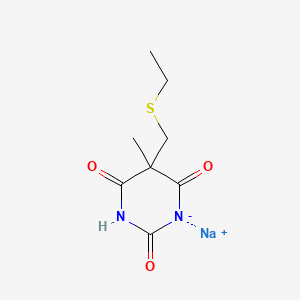
5-(Ethylthiomethyl)-5-methylbarbituric acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an ethylthiomethyl group, a methyl group, and a sodiooxy group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thio-containing pyrimidines with ethylthiomethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from reaction by-products .
化学反应分析
Types of Reactions
5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
The reactions of 5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically require specific reagents and conditions:
Oxidation: H2O2 or m-CPBA in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like triethylamine (TEA) or pyridine at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted pyrimidine derivatives. These products can be further utilized in the synthesis of more complex molecules or evaluated for their biological activities .
科学研究应用
5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
作用机制
The mechanism of action of 5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines and mediators. Additionally, it may modulate the activity of endoplasmic reticulum (ER) chaperones and apoptosis markers, contributing to its neuroprotective effects .
相似化合物的比较
Similar Compounds
2-Thio-containing Pyrimidines: These compounds share a similar pyrimidine core structure with an exocyclic sulfur atom.
Triazole-Pyrimidine Hybrids: These compounds combine the pyrimidine ring with a triazole moiety, enhancing their potential as neuroprotective and anti-inflammatory agents.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their anticancer activities and ability to inhibit cyclin-dependent kinases (CDKs), making them valuable in cancer research.
Uniqueness
5-(Ethylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylthiomethyl and sodiooxy groups provide opportunities for further chemical modifications, enhancing its versatility in various research applications .
属性
CAS 编号 |
73681-06-8 |
|---|---|
分子式 |
C8H11N2NaO3S |
分子量 |
238.24 g/mol |
IUPAC 名称 |
sodium;5-(ethylsulfanylmethyl)-5-methylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3S.Na/c1-3-14-4-8(2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 |
InChI 键 |
XLEIFOGGIWQNQE-UHFFFAOYSA-M |
规范 SMILES |
CCSCC1(C(=O)NC(=O)[N-]C1=O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


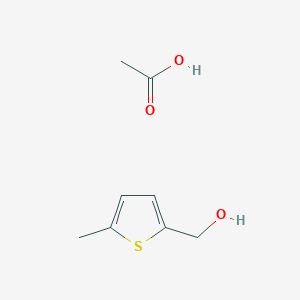

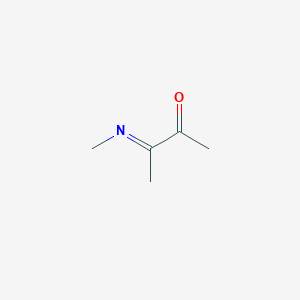
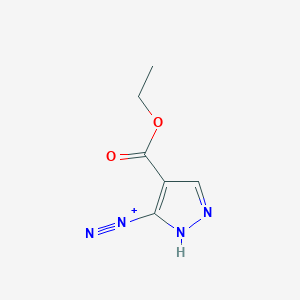
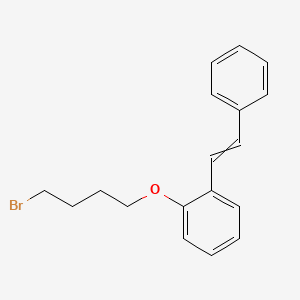
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
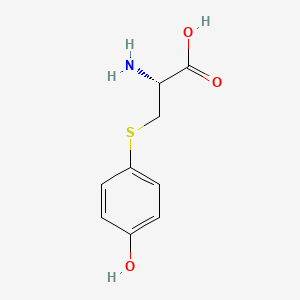
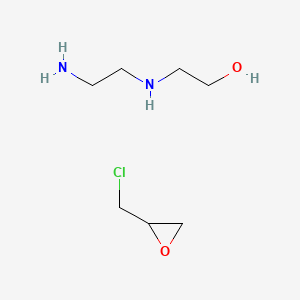
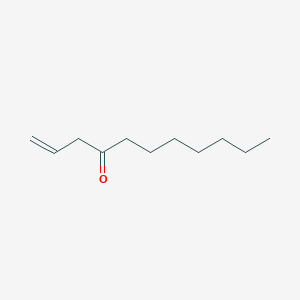
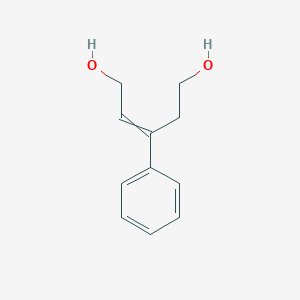
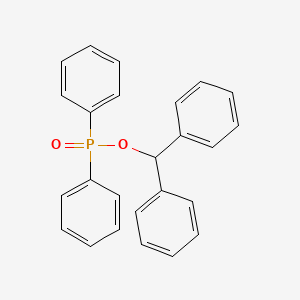
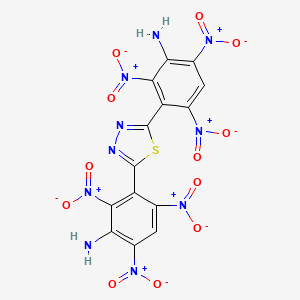
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
